2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
Description
This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a cyclopenta[d][1,3]dioxolane core, a (3,4-difluorophenyl)cyclopropylamine substituent, and a propylsulfinyl group. Its molecular formula is C₂₆H₃₂F₂N₆O₅S (molecular weight: 578.64 g/mol), with six defined stereocenters ensuring precise spatial orientation for biological interactions .
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2N6O5S/c1-4-9-40(36)25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(37-8-7-35)22-21(18)38-26(2,3)39-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+,40?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKREGBVPQJTKU-UQOILGOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to elucidate its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules known as triazolo[4,5-d]pyrimidines and features a cyclopropyl moiety and a sulfinyl group. Its intricate structure contributes to its biological activity. The specific stereochemistry indicated by the (3aR,4S,6R,6aS) configuration suggests potential interactions with biological targets that are sensitive to stereochemical variations.
Biological Activity Overview
-
Antiplatelet Activity : The compound has been studied for its antiplatelet effects. It acts as a reversible antagonist of the P2Y12 receptor for ADP, similar to ticagrelor. In vitro studies have shown that it displays high affinity and potent inhibition of platelet aggregation.
Compound P2Y12 Antagonism (pKi) Antiplatelet Activity Ticagrelor 8.7 High This Compound TBD TBD -
Antibacterial Activity : Research indicates that certain analogues of ticagrelor exhibit antibacterial properties against gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). However, the link between antiplatelet and antibacterial activities is not straightforward; modifications in structure can lead to loss of antibacterial efficacy while retaining antiplatelet function.
- Case Study : A study synthesized various ticagrelor analogues and assessed their biological activities. While some maintained antiplatelet activity comparable to ticagrelor, others showed diminished antibacterial effects despite structural similarities.
The primary mechanism by which this compound exerts its effects involves the inhibition of the P2Y12 receptor. By blocking this receptor, the compound prevents ADP-mediated activation of platelets, thereby reducing thrombus formation. Additionally, the presence of the sulfinyl group may influence metabolic pathways and enhance bioavailability.
Research Findings
Recent studies have focused on the synthesis of this compound and its analogues with varying substitutions at critical positions:
-
Antiplatelet Studies : In vitro assays demonstrated that modifications at the 7-position of the triazolo[4,5-d]pyrimidine core can significantly alter antiplatelet potency.
Analogue Antiplatelet Activity (Fold-inhibition) 7i Comparable to ticagrelor 7l Equipotent to reference 7p Weaker than reference
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Structural Analog: Ticagrelor
Ticagrelor (C₂₃H₂₈F₂N₆O₄S), a direct analog, shares the triazolo[4,5-d]pyrimidine core and (3,4-difluorophenyl)cyclopropylamine moiety but differs in two key aspects:
Substituent at Position 5: Ticagrelor has a propylthio (C₃H₇S–) group, while the target compound features a propylsulfinyl (C₃H₇S(O)–) group.
Cyclopentane Backbone : Ticagrelor lacks the 2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxolane ring, which in the target compound may enhance conformational rigidity and receptor binding .
Pharmacological Impact :
- Ticagrelor is a P2Y₁₂ receptor antagonist used for antiplatelet therapy. The sulfinyl modification in the target compound may alter binding kinetics to this receptor, though explicit activity data remain unreported .
Analogs with Modified Substituents
Three analogs from provide insights into structure-activity relationships:
| Compound ID | 5-Position Substituent | Cyclopentane Backbone | Key Differences vs. Target Compound |
|---|---|---|---|
| 16m | Propylthio | Unmodified | Lacks sulfinyl group; reduced polarity |
| 7u | Propylthio | Hydroxyethoxy | Altered backbone flexibility |
| 7v | Chloro | Trihydroxycyclopentane | Loss of sulfur group; enhanced H-bonding potential |
Pharmacokinetic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
